4-Hydrazinylphthalic acid

Beschreibung

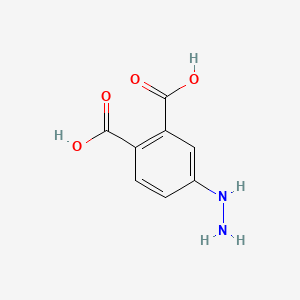

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-4-1-2-5(7(11)12)6(3-4)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWPSYVOVZOUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666460 | |

| Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169739-72-4 | |

| Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the chemical properties of 4-Hydrazinylphthalic acid?

Chemical Identity & Functional Versatility in Advanced Materials

Executive Summary

4-Hydrazinylphthalic acid (CAS 169739-72-4) is a bifunctional aromatic building block characterized by a phthalic acid core (1,2-benzenedicarboxylic acid) substituted with a hydrazine group (-NHNH₂) at the 4-position. This unique structural motif combines the coordination capability of ortho-dicarboxylic acids—essential for constructing Metal-Organic Frameworks (MOFs)—with the high nucleophilic reactivity of the hydrazine moiety.

This guide details the physicochemical properties, synthetic pathways, and critical applications of 4-hydrazinylphthalic acid, specifically focusing on its role as a fluorescent sensor linker in MOFs and a derivatizing agent in analytical chemistry.

Physicochemical Profile

The compound exists as a zwitterionic solid where the hydrazine group can accept protons, and the carboxylic acids can donate them. Its solubility profile is dictated by pH, showing high solubility in alkaline media (forming carboxylate salts) and acidic media (forming hydrazinium salts).

| Property | Data | Notes |

| IUPAC Name | 4-hydrazinylbenzene-1,2-dicarboxylic acid | |

| CAS Number | 169739-72-4 | |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Pale yellow to beige powder | Oxidation of hydrazine leads to darkening.[1] |

| Solubility | DMSO, DMF, Dilute Alkali (NaOH, KOH) | Low solubility in neutral water; soluble as HCl salt.[1] |

| Acidity (pKa) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.8 (COOH) | Hydrazinium pKa ≈ 5-6 (estimated).[1] |

| Fluorescence | λ_ex ≈ 335 nm, λ_em ≈ 425-455 nm | Highly dependent on solvent and metal coordination.[1] |

| Stability | Air-sensitive (Hydrazine oxidation) | Store under inert atmosphere (Ar/N₂) at -20°C. |

Synthetic Pathways & Manufacturing[1]

The synthesis of 4-hydrazinylphthalic acid typically proceeds via the modification of 4-substituted phthalic derivatives. The most robust route involves the reduction of 4-nitrophthalic acid to 4-aminophthalic acid, followed by diazotization and reduction, or direct nucleophilic substitution on 4-fluorophthalic derivatives.

Protocol A: Diazotization-Reduction Route (Standard)

-

Precursor: Start with 4-aminophthalic acid .

-

Diazotization: Treat with NaNO₂ in concentrated HCl at 0–5°C to form the diazonium salt.

-

Reduction: Add SnCl₂·2H₂O (stannous chloride) in concentrated HCl at <0°C. The tin salt reduces the diazonium group (-N₂⁺) to the hydrazine (-NHNH₂).

-

Isolation: The product precipitates as the hydrochloride salt. Neutralization requires careful pH control to avoid cyclization to phthalhydrazide derivatives.

Protocol B: Nucleophilic Aromatic Substitution (Green Route)

For derivatives with electron-withdrawing groups (e.g., 4-fluorophthalic anhydride), direct reaction with hydrazine hydrate in a polar aprotic solvent (DMF or NMP) can yield the product, though care must be taken to prevent anhydride ring opening by hydrazine at the wrong stage.

[2]

Chemical Reactivity & Functionalization[1][3]

The chemical utility of 4-hydrazinylphthalic acid arises from the orthogonal reactivity of its functional groups.

Hydrazone Formation (Sensing & Scavenging)

The hydrazine moiety (-NHNH₂) is a potent nucleophile that reacts rapidly with aldehydes and ketones to form hydrazones (Schiff bases).

-

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

-

Application: This reaction is the basis for using 4-hydrazinylphthalic acid as a scavenger for formaldehyde in industrial formulations or as a fluorescent tag for detecting carbonyl-containing biomarkers (e.g., neurotransmitters, lipid peroxidation products).

Coordination Chemistry (MOF Construction)

The 1,2-dicarboxylic acid motif (phthalic acid) acts as a bidentate or bridging ligand for metal ions (Zr⁴⁺, Zn²⁺, Cu²⁺).

-

UiO-66 Analogs: When reacted with ZrCl₄, 4-hydrazinylphthalic acid can replace terephthalic acid linkers to form functionalized MOFs. The hydrazine group remains uncoordinated and available within the MOF pores, serving as an active site for post-synthetic modification (PSM) or analyte binding.

Fluorescence Switching

The molecule exhibits "Turn-On" fluorescence upon reaction. The lone pair on the hydrazine nitrogen often quenches fluorescence via Photoinduced Electron Transfer (PET). When the hydrazine reacts (e.g., with an aldehyde or metal ion), this PET process is blocked, restoring strong fluorescence.

Applications in Advanced Materials[4]

Metal-Organic Frameworks (MOFs) as Sensors

4-Hydrazinylphthalic acid is a critical linker for synthesizing fluorescent MOF sensors.

-

Mechanism: The hydrazine group inside the MOF pore reacts selectively with analytes (e.g., metal ions like Hg²⁺ or Cu²⁺, or biological aldehydes).

-

Signal: Binding causes a chelation-enhanced fluorescence (CHEF) effect or a shift in emission wavelength.

-

Reference: Used in Zr(IV)-based frameworks for intracellular sensing of species that react with hydrazine.

Self-Dispersible Pigments

In industrial coatings, the compound is used to treat organic pigments. The hydrazine end anchors to the pigment surface (via ketone/aldehyde defects or physical adsorption), while the phthalic acid end extends into the aqueous medium. Ionization of the carboxyl groups provides electrostatic repulsion, rendering the pigment self-dispersible in water-based inks.

Analytical Derivatization

Similar to 4-hydrazinobenzoic acid, this compound is used in HPLC and Capillary Electrophoresis (CE) to derivatize volatile aldehydes. The resulting hydrazones are stable, UV-active, and often fluorescent, allowing for detection limits in the nanomolar range.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Toxicity: Like most hydrazines, it should be treated as a potential carcinogen and mutagen.

-

Reactivity: Incompatible with strong oxidizing agents (risk of exothermic reaction/fire).

Handling:

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in amber vials under argon at -20°C to prevent oxidation.

References

-

Synthesis & Reactivity: 4-Nitrophthalic acid synthesis and reduction protocols. ChemicalBook & Organic Syntheses.

-

MOF Applications: Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid (Analogous Protocol). BenchChem Application Notes.

-

Fluorescent Sensing: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. Talanta, 2018.

-

Pigment Dispersion: Method for preparing self-dispersible pigments using hydrazine derivatives. US Patent 9371462B2.

-

General Properties: 4-Hydrazinophthalic Acid CAS Data. ChemBlink.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Hydrazinylphthalic Acid

This guide provides a comprehensive overview of the synthetic pathways to 4-hydrazinylphthalic acid, a crucial building block in pharmaceutical and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this versatile molecule.

Introduction: The Significance of 4-Hydrazinylphthalic Acid

4-Hydrazinylphthalic acid is a bifunctional aromatic compound featuring both a hydrazine and a dicarboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, polymers, and active pharmaceutical ingredients (APIs). The hydrazine group serves as a potent nucleophile and a precursor for forming nitrogen-containing rings, while the carboxylic acid groups offer sites for esterification, amidation, and salt formation, enabling the modulation of solubility and pharmacokinetic properties. Its applications are found in the development of novel anti-cancer agents, anti-inflammatory drugs, and high-performance polymers.

This guide will focus on a robust and well-established multi-step synthesis of 4-hydrazinylphthalic acid, starting from the readily available industrial chemical, phthalic anhydride. The presented pathway is logical, drawing upon fundamental organic reactions, and has been designed to be both efficient and scalable.

Overall Synthetic Strategy

The most common and practical approach to synthesizing 4-hydrazinylphthalic acid involves a four-step sequence starting from phthalic anhydride. This strategy is based on the introduction of a nitrogen functionality at the 4-position of the phthalic acid backbone, followed by its conversion to the desired hydrazine group.

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway for 4-hydrazinylphthalic acid.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Nitration of Phthalic Anhydride to 4-Nitrophthalic Acid

The initial step involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group onto the benzene ring. This reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, from which the desired 4-nitro isomer can be separated.

Reaction:

A Technical Guide to 4-Hydrazinylphthalic Acid: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 4-hydrazinylphthalic acid, a versatile yet not widely commercialized chemical entity. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, a proposed synthetic pathway, and its potential applications derived from the known reactivity of its constituent functional groups.

Chemical Identity and Molecular Structure

4-Hydrazinylphthalic acid is an aromatic dicarboxylic acid featuring a hydrazine substituent. Based on IUPAC nomenclature, the structure consists of a benzene ring with two carboxylic acid groups in the ortho positions (positions 1 and 2) and a hydrazinyl group (-NHNH2) at the 4-position.

Systematic Name: 4-Hydrazinylbenzene-1,2-dicarboxylic acid

While a specific CAS number for 4-hydrazinylphthalic acid is not readily found in major chemical databases, its molecular formula and weight can be determined from its structure.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1C(=O)O)N)N)C(=O)O |

| InChI Key | InChI=1S/C8H8N2O4/c9-10-5-2-1-4(7(11)12)8(13)14-6(5)3-10/h1-3,10H,9H2,(H,11,12)(H,13,14) |

The presence of two carboxylic acid groups and a basic hydrazine moiety suggests that 4-hydrazinylphthalic acid is an amphoteric compound, capable of acting as both an acid and a base.

Proposed Synthetic Pathway

Currently, 4-hydrazinylphthalic acid is not a stock chemical available from major suppliers. However, a plausible and efficient multi-step synthesis can be designed starting from the readily available precursor, 4-nitrophthalic acid. This proposed pathway leverages well-established organic reactions.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 4-Hydrazinylphthalic acid.

Step 1: Reduction of 4-Nitrophthalic Acid to 4-Aminophthalic Acid

The initial step involves the reduction of the nitro group of 4-nitrophthalic acid to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 4-nitrophthalic acid in a solvent such as dioxane.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-aminophthalic acid.[1]

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is chosen for its high efficiency and clean reaction profile, typically yielding the desired product with minimal side reactions.

-

Dioxane as Solvent: Dioxane is a suitable solvent for this reaction as it can dissolve the starting material and is stable under the reaction conditions.

-

Palladium on Carbon: Pd/C is a robust and highly active catalyst for the reduction of aromatic nitro groups.

Step 2: Diazotization of 4-Aminophthalic Acid

The second step is the conversion of the primary aromatic amine of 4-aminophthalic acid into a diazonium salt. This is a standard reaction in organic synthesis.

Experimental Protocol:

-

Suspend 4-aminophthalic acid in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt. The resulting solution of the 4-diazoniumphthalic acid salt is typically used immediately in the next step without isolation.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing decomposition and maximizing the yield of the desired product.

-

Strong Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid in situ from sodium nitrite, which is the reactive species in the diazotization reaction.

Step 3: Reduction of the Diazonium Salt to 4-Hydrazinylphthalic Acid

The final step is the reduction of the diazonium salt to the corresponding hydrazine.

Experimental Protocol:

-

In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water and cool it to 0-5 °C.

-

Slowly add the freshly prepared cold solution of the 4-diazoniumphthalic acid salt to the reducing agent solution, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period.

-

The product, 4-hydrazinylphthalic acid, may precipitate from the solution upon formation or can be isolated by adjusting the pH and subsequent filtration or extraction.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium sulfite or stannous chloride are commonly used for the reduction of diazonium salts to hydrazines due to their reliability and availability.

-

Controlled Addition and Low Temperature: Similar to the diazotization step, maintaining a low temperature and controlling the rate of addition are critical for managing the reactivity of the diazonium salt and preventing unwanted side reactions.

Physicochemical Properties and Reactivity

The molecular structure of 4-hydrazinylphthalic acid imparts a unique set of chemical properties.

-

Acidity and Basicity: The two carboxylic acid groups are acidic and can be deprotonated in the presence of a base. The hydrazine moiety is basic and can be protonated in acidic conditions. This amphoteric nature will influence its solubility in different pH environments.

-

Reactivity of the Hydrazine Group: The hydrazine group is a strong nucleophile and can participate in a variety of reactions, including:

-

Condensation with Aldehydes and Ketones: To form hydrazones.[2][3]

-

Acylation: Reaction with acid chlorides or anhydrides to form acylhydrazides.

-

Cyclization Reactions: The bifunctional nature of 4-hydrazinylphthalic acid, with its adjacent carboxylic acid groups and the hydrazine moiety, presents opportunities for intramolecular cyclization to form heterocyclic structures, such as phthalazinones, upon heating or treatment with dehydrating agents.[4]

-

-

Reactivity of the Carboxylic Acid Groups: The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides.[5]

Potential Applications in Drug Development and Materials Science

While specific applications for 4-hydrazinylphthalic acid are not yet established, its structural motifs suggest significant potential in several areas of research and development.

Pharmaceutical Scaffolding

Hydrazine and its derivatives are important building blocks in medicinal chemistry.[6][7] The unique combination of a hydrazine group and two carboxylic acid groups in 4-hydrazinylphthalic acid makes it an attractive scaffold for the synthesis of novel therapeutic agents. For instance, the related compound, 4-hydrazinobenzoic acid, is a key intermediate in the synthesis of compounds with demonstrated anticancer and antioxidant activities.[6][8][9][10] The presence of the two carboxylic acid groups in 4-hydrazinylphthalic acid provides additional points for molecular derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The potential therapeutic areas for derivatives of 4-hydrazinylphthalic acid could include:

-

Anticancer Agents: The hydrazine moiety can be incorporated into various heterocyclic systems known to exhibit cytotoxic activity against cancer cell lines.

-

Antimicrobial Agents: Hydrazide-hydrazone derivatives have shown promising antimicrobial activity.[2]

-

Anti-inflammatory Drugs: Certain hydrazine-containing compounds have demonstrated anti-inflammatory properties.

The logical workflow for utilizing 4-hydrazinylphthalic acid in drug discovery is outlined below:

Caption: Drug discovery workflow utilizing 4-Hydrazinylphthalic acid.

Polymer and Materials Science

The dicarboxylic acid functionality of 4-hydrazinylphthalic acid makes it a potential monomer for the synthesis of specialty polymers. The incorporation of the reactive hydrazine group along the polymer backbone could allow for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules.

Conclusion

4-Hydrazinylphthalic acid represents a promising, albeit underexplored, chemical entity with significant potential as a versatile building block in both pharmaceutical and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a detailed proposed synthetic route, and a discussion of its potential applications based on the established chemistry of its functional groups. The synthetic protocols and theoretical framework presented herein are intended to serve as a valuable resource for researchers and developers seeking to explore the utility of this intriguing molecule.

References

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic anhydride. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-Nitrophthalic acid. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrophthalic acid anhydride. Retrieved February 9, 2026, from [Link]

- Shevchenko, E. N., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 7(2), 134-139.

- Google Patents. (n.d.). CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of....

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved February 9, 2026, from [Link]

- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 99, 103831.

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic acid. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5-nitro-2,3-dihydro-1,4-phthalazinedione. Retrieved February 9, 2026, from [Link]

- Al-Salahi, R., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31899-31910.

- Google Patents. (n.d.). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

-

Truman ChemLab. (n.d.). Synthesis and Characterization of Luminol. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved February 9, 2026, from [Link]

-

Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4. Retrieved February 9, 2026, from [Link]

-

Inchem.org. (n.d.). Phenylhydrazine (CICADS). Retrieved February 9, 2026, from [Link]

-

National Institutes of Health. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved February 9, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Hydrazinylphthalic Acid: An In-depth Technical Guide

Introduction: Unveiling the Molecular Architecture

4-Hydrazinylphthalic acid, a substituted aromatic dicarboxylic acid, holds significant potential in medicinal chemistry and materials science due to its unique combination of functional groups. The presence of a hydrazine moiety, a known pharmacophore, alongside two carboxylic acid groups on a benzene ring, imparts a rich chemical reactivity and potential for diverse molecular interactions. Accurate and comprehensive characterization of its molecular structure is paramount for understanding its properties, predicting its behavior in chemical and biological systems, and ensuring its quality and purity in any application.

This technical guide provides a detailed exploration of the spectroscopic landscape of 4-Hydrazinylphthalic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its spectral features. This approach not only offers a robust framework for the characterization of 4-Hydrazinylphthalic acid but also serves as a methodological blueprint for the analysis of similarly complex aromatic compounds.

Molecular Structure and Key Spectroscopic Regions

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the different chemical environments.

Figure 1: Chemical structure of 4-Hydrazinylphthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map out the proton (¹H) and carbon (¹³C) environments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Hydrazinylphthalic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the carboxylic acid protons, and the hydrazine protons. The solvent of choice for this analysis would be Dimethyl Sulfoxide-d₆ (DMSO-d₆), owing to its ability to dissolve polar compounds and exchange with labile protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| COOH | 10.0 - 13.0 | Broad Singlet | 2H | The acidic protons of carboxylic acids are highly deshielded and appear at a very downfield chemical shift. Their signals are often broad due to hydrogen bonding and chemical exchange.[1] |

| Aromatic H | 7.0 - 8.0 | Multiplet | 3H | The aromatic protons will be influenced by the electron-donating hydrazine group and the electron-withdrawing carboxylic acid groups. This will lead to a complex splitting pattern in the aromatic region.[2][3] |

| NH-NH₂ | 4.0 - 6.0 | Broad Singlets | 3H | The chemical shift of hydrazine protons can be variable and is influenced by solvent and concentration. They typically appear as broad signals due to quadrupolar relaxation and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydrazinylphthalic acid in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to 298 K.

-

Locking and Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 15 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. Due to the substitution pattern, all eight carbon atoms in 4-Hydrazinylphthalic acid are expected to be chemically non-equivalent.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carboxylic Acids) | 165 - 175 | The carbonyl carbons of carboxylic acids are significantly deshielded and appear in this characteristic downfield region.[1] |

| Aromatic C (Substituted) | 120 - 150 | The aromatic carbons attached to the carboxylic acid and hydrazine groups will have their chemical shifts influenced by the electronic effects of these substituents. Quaternary carbons generally show weaker signals.[3][4] |

| Aromatic C-H | 110 - 130 | The protonated aromatic carbons will appear in this region, with their specific shifts determined by the positions relative to the substituents.[3] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Temperature, Locking, and Shimming: Same as for ¹H NMR.

-

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong | The O-H stretch in carboxylic acids is characteristically very broad due to strong hydrogen bonding.[5][6] |

| N-H (Hydrazine) | 3200 - 3400 | Stretching | Medium | The N-H stretching vibrations of the hydrazine group are expected in this region. |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak | Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹. |

| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong | The carbonyl stretch of an aromatic carboxylic acid is very intense and is a key diagnostic peak.[5] |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Weak | Multiple bands are expected in this region corresponding to the stretching of the benzene ring. |

| C-O (Carboxylic Acid) | 1200 - 1300 | Stretching | Medium | The C-O single bond stretch of the carboxylic acid group. |

| N-H (Hydrazine) | 1590 - 1650 | Bending (Scissoring) | Medium | The bending vibration of the -NH₂ group. |

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 4-Hydrazinylphthalic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 196. The molecular ion peak is expected to be observed, corresponding to the molecular weight of 4-Hydrazinylphthalic acid (C₈H₈N₂O₄). Aromatic compounds often show a prominent molecular ion peak.[1]

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 178): A common fragmentation for carboxylic acids.

-

Loss of OH (m/z = 179): Another characteristic fragmentation of carboxylic acids.[1]

-

Loss of COOH (m/z = 151): Decarboxylation is a favorable fragmentation pathway.[7]

-

Loss of NH₂NH (m/z = 165): Cleavage of the C-N bond.

-

Further fragmentations involving the loss of CO and other small neutral molecules from the initial fragment ions are also expected.

-

Figure 2: Predicted major fragmentation pathways for 4-Hydrazinylphthalic acid in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization:

-

Method: Electron Ionization (EI) is a standard method for volatile and semi-volatile compounds.

-

Electron Energy: Use a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Mass Range: Scan a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 4-Hydrazinylphthalic acid, through the synergistic application of NMR, IR, and MS techniques, provides a detailed and confident elucidation of its molecular structure. While the data presented in this guide is largely predictive, it is grounded in the fundamental principles of spectroscopy and supported by experimental data from closely related analogs. This guide serves not only as a reference for the expected spectral characteristics of 4-Hydrazinylphthalic acid but also as a testament to the power of a multi-technique approach in modern chemical analysis. For researchers and scientists in drug development and materials science, a thorough understanding of these spectroscopic signatures is the first critical step towards harnessing the full potential of this versatile molecule.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. FT-IR spectra of (a) o-phthalic acid, (b) [Ni(pht)(H2O)2], (c)... [Link]

-

ResearchGate. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Hydrazinylphthalic acid in different solvents

An In-Depth Technical Guide to the Solubility of 4-Hydrazinylphthalic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-hydrazinylphthalic acid, a molecule of interest for researchers in medicinal chemistry and materials science. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes theoretical principles of solubility, extrapolates data from structurally analogous compounds, and provides a robust experimental framework for researchers to determine solubility in their own laboratories. The guide is designed to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 4-hydrazinylphthalic acid in various solvent systems.

Introduction: The Significance of Solubility for 4-Hydrazinylphthalic Acid

4-Hydrazinylphthalic acid is a bifunctional organic compound featuring a phthalic acid backbone substituted with a hydrazine group. This unique combination of acidic carboxylic acid moieties and a basic, nucleophilic hydrazine group makes it a versatile building block in the synthesis of pharmaceuticals, heterocyclic compounds, and functional polymers.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for purification strategies such as recrystallization, and is a fundamental determinant of bioavailability in drug development. This guide provides the necessary insights to navigate these challenges.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] For 4-hydrazinylphthalic acid, several key structural features dictate its interactions with different solvents:

-

Two Carboxylic Acid Groups (-COOH): These groups are highly polar and can act as both hydrogen bond donors and acceptors.

-

Hydrazine Group (-NHNH₂): This group is also polar, basic, and an excellent hydrogen bond donor and acceptor.

-

Aromatic Benzene Ring: This core structure is nonpolar and hydrophobic.

The overall solubility is a balance between the hydrophilic character of the carboxyl and hydrazinyl groups and the hydrophobic nature of the benzene ring.

Impact of pH on Aqueous Solubility

The presence of both acidic (carboxylic acid, pKa₁ ≈ 2.9, pKa₂ ≈ 5.5, estimated from phthalic acid) and basic (hydrazine) functional groups makes the aqueous solubility of 4-hydrazinylphthalic acid highly dependent on pH.[2]

-

In Acidic Solution (e.g., pH < 2): The basic hydrazine group becomes protonated to form a hydrazinium salt (-NH₂NH₃⁺). This charged species significantly enhances electrostatic interactions with polar water molecules, leading to increased solubility.

-

In Neutral Solution (pH ≈ 7): The molecule exists predominantly as a zwitterion, with protonated hydrazine and deprotonated carboxylate groups. While polar, intermolecular and intramolecular hydrogen bonding can sometimes limit solubility compared to fully ionized states.

-

In Basic Solution (e.g., pH > 8): The carboxylic acid groups are deprotonated to form carboxylate salts (-COO⁻). The resulting dianion is highly polar and readily solvated by water, leading to a significant increase in solubility.[3]

Solubility Profile in Common Laboratory Solvents

While specific quantitative data for 4-hydrazinylphthalic acid is scarce, a qualitative and predictive solubility profile can be constructed based on its structure and data from similar compounds like phthalic acid and nitrophthalic acid.[4][5]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water | pH-Dependent | Forms strong hydrogen bonds. Solubility is low in neutral pH but increases significantly in acidic or basic conditions due to salt formation. |

| Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the solute. The alkyl chain reduces overall polarity compared to water, which can improve interaction with the aromatic ring. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, effectively solvating both the carboxyl and hydrazinyl groups. It is often an excellent solvent for multifunctional aromatic acids.[5] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of accepting hydrogen bonds and dissolving polar organic molecules. | |

| Acetonitrile | Low to Moderate | Less polar than DMSO or DMF, its ability to solvate the multiple polar groups of the molecule is limited. | |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The large polarity mismatch between the nonpolar solvent and the highly polar functional groups of the solute prevents effective solvation. |

| Ethers | Diethyl Ether | Very Low / Insoluble | While possessing some polarity, diethyl ether is a poor hydrogen bond donor/acceptor and cannot overcome the strong intermolecular forces of the crystalline solute. However, it can be used for extraction from acidic aqueous solutions.[6][7] |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended for its reliability.[8][9][10] This protocol provides a self-validating system to ensure equilibrium has been reached.

Materials and Equipment

-

4-Hydrazinylphthalic acid (solid)

-

Selected solvents (HPLC-grade recommended)[11]

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-hydrazinylphthalic acid to a vial containing a known volume of the chosen solvent. "Excess" is critical to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[8][10] The time required can vary, so it is crucial to confirm that equilibrium has been achieved.

-

Equilibrium Validation: To validate equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[9]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[12] This step is crucial to avoid artificially high results.

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantify the concentration of 4-hydrazinylphthalic acid using a pre-established calibration curve. UV-Vis spectroscopy is a common method, where a calibration curve is generated by plotting absorbance vs. concentration for a series of known standards.[10][12] HPLC can also be used for more complex matrices.

-

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Express the result in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solvation

The specific interactions between 4-hydrazinylphthalic acid and solvent molecules are key to understanding its solubility.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phthalic acid - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Phthalic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. reddit.com [reddit.com]

Potential reaction mechanisms involving 4-Hydrazinylphthalic acid

Mechanisms, Synthesis, and Applications in Material Science[1][2]

Executive Summary

4-Hydrazinylphthalic acid (CAS 169739-72-4) is a bifunctional aromatic building block characterized by an electron-rich hydrazine moiety at the 4-position and an electron-withdrawing vicinal dicarboxylic acid motif.[1][2][3] This unique "push-pull" architecture makes it a critical intermediate in two distinct high-value domains: heterocyclic drug discovery (scaffold synthesis) and advanced materials engineering (MOF functionalization and pigment dispersion).[1]

This guide provides a rigorous technical analysis of its reactivity, validated synthesis protocols, and mechanistic pathways for its primary applications.

Part 1: Molecular Architecture & Synthesis[2]

The synthesis of 4-hydrazinylphthalic acid presents a challenge due to the competing reactivities of the ortho-dicarboxylic acid group (susceptible to anhydride formation or decarboxylation) and the hydrazine group (susceptible to oxidation).[1]

1.1 Validated Synthetic Pathway

The most robust route proceeds via the reduction of 4-nitrophthalic acid to 4-aminophthalic acid, followed by diazotization and reduction.[1] Direct nucleophilic substitution on 4-halophthalic acids is generally kinetically inaccessible without transition metal catalysis due to the deactivating nature of the carboxylates.[1]

Step-by-Step Protocol: Diazotization-Reduction Route

-

Precursor Preparation: Dissolve 4-aminophthalic acid (0.1 mol) in 6M HCl (150 mL). Cool to -5°C in an ice-salt bath.

-

Diazotization: Add NaNO₂ (0.11 mol) in water dropwise, maintaining temperature <0°C. Stir for 30 min to generate the diazonium salt in situ.

-

Reduction (The Critical Step):

-

Method A (Stannous Chloride):[1] Add a solution of SnCl₂·2H₂O (0.25 mol) in conc. HCl dropwise at 0°C. The hydrazine hydrochloride precipitates.

-

Method B (Sulfite - Greener): Add the diazonium solution to a cold solution of Na₂SO₃/NaOH. Heat to 70°C to hydrolyze the sulfonate intermediate.

-

-

Isolation: Acidify to pH 1-2 to precipitate 4-hydrazinylphthalic acid hydrochloride. Recrystallize from water/ethanol.

DOT Diagram: Synthetic Pathway

Figure 1: Step-wise synthesis of 4-hydrazinylphthalic acid from nitro-precursors.[1]

Part 2: Core Reaction Mechanisms[2]

The utility of 4-hydrazinylphthalic acid stems from its ability to participate in orthogonal reactions: the hydrazine group reacts with electrophiles (carbonyls), while the phthalic acid group coordinates metals or forms condensation polymers.

2.1 Mechanism A: Bio-orthogonal Ligation (Hydrazone Formation)

In Metal-Organic Frameworks (MOFs) like UiO-66, 4-hydrazinylphthalic acid acts as a linker.[1] The pendant hydrazine group remains uncoordinated, available for post-synthetic modification (PSM) with ketones or aldehydes.

-

Reaction:

-

Catalysis: Acid-catalyzed (pH 4-5 is optimal).[1]

-

Application: Covalent attachment of fluorescent probes or drugs to MOF pores.[1]

DOT Diagram: Hydrazone Formation Mechanism

Figure 2: Mechanism of hydrazone ligation for MOF functionalization.

2.2 Mechanism B: Oxidative Radical Grafting (Surface Modification)

In the pigment industry, 4-hydrazinylphthalic acid is used to confer water dispersibility to carbon black or organic pigments.[1] The mechanism involves the oxidative generation of an aryl radical.

-

Oxidation: The hydrazine group is oxidized (e.g., by persulfate or ferrocyanide) to a diazenyl radical (

) or directly to an aryl radical ( -

Grafting: The highly reactive aryl radical attacks the

carbon lattice of the pigment surface. -

Result: The pigment surface is covalently decorated with phthalic acid groups, providing electrostatic repulsion (solubility) in aqueous media.

Part 3: Experimental Protocols

Protocol 3.1: Preparation of Self-Dispersible Carbon Black

Context: Utilizing Mechanism B to modify surface properties.[1]

Reagents:

-

Carbon Black (10 g)

-

4-Hydrazinylphthalic acid hydrochloride (2 g)[1]

-

Water (100 mL)

-

Oxidizing Agent: Potassium Ferrocyanide (catalytic amount) or Ammonium Persulfate.

Procedure:

-

Dispersion: Suspend Carbon Black in water using high-shear mixing (30 min).

-

Addition: Add 4-hydrazinylphthalic acid hydrochloride to the slurry. Adjust pH to 8-9 using NaOH.

-

Reaction: Heat to 60°C. Add the oxidizing agent dropwise over 1 hour.

-

Curing: Maintain temperature for 4 hours to ensure complete radical grafting.

-

Purification: Centrifuge the slurry. Wash the pellet 3x with deionized water to remove unreacted acid and salts.

-

Validation: Dry a sample and measure Zeta potential. A shift to < -30 mV indicates successful grafting of carboxylate groups.[1]

Protocol 3.2: Synthesis of Pyrazolo-Phthalazine Scaffold

Context: Drug discovery (Heterocyclization).

Reaction: 4-Hydrazinylphthalic acid + 1,3-Dicarbonyl (e.g., Acetylacetone)

-

Dissolve 4-hydrazinylphthalic acid (1 eq) in Ethanol/Acetic Acid (10:1).

-

Add Acetylacetone (1.1 eq).

-

Reflux for 3 hours. Monitor by TLC (disappearance of hydrazine).

-

Cool to room temperature. The pyrazole derivative typically precipitates.

-

Filter and wash with cold ethanol.

Part 4: Safety & Handling Data

| Parameter | Specification |

| CAS Number | 169739-72-4 |

| Physical State | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, dilute alkali; slightly soluble in water; insoluble in non-polar solvents.[1] |

| Stability | Air-sensitive (oxidizes to azo compounds).[1] Store under Argon at 4°C. |

| Hazards | Skin/Eye Irritant. Potential sensitizer (hydrazine derivative). |

| Incompatibility | Strong oxidizing agents, aldehydes (unless intended reaction). |

Critical Safety Note: Hydrazine derivatives can be toxic and potential carcinogens.[1] All synthesis involving diazotization or hydrazine handling must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

References

-

Synthesis of Aryl Hydrazines: Journal of the American Chemical Society, "Preparation of Aryl Hydrazines via Diazotization," (General methodology reference).

-

MOF Functionalization: ResearchGate, "A Dual Functional MOF-Based Fluorescent Sensor for Intracellular pH," (Cites 4-hydrazinophthalic acid as a modulator).[1]

-

Pigment Dispersion: Google Patents, "Production process for self-dispersible pigment using hydrazine derivatives," US Patent 9371462B2. .

-

Chemical Properties: BLD Pharm, "4-Hydrazinylphthalic acid Product Monograph," .

-

Safety Data: Carl Roth, "Safety Data Sheet: 4-Hydrazinobenzoic acid (Analog)," .

Sources

An In-Depth Technical Guide to 4-Hydrazinylphthalic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazinylphthalic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. While its direct discovery and historical timeline are not extensively documented in readily available literature, its synthesis and utility can be inferred from established chemical principles and analogous compounds. This document will detail a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and explore its primary application as a precursor for the synthesis of bioactive phthalazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and application of this versatile molecule.

Introduction: Unveiling a Versatile Building Block

4-Hydrazinylphthalic acid, with the chemical structure depicted in Figure 1, is an aromatic dicarboxylic acid featuring a reactive hydrazinyl moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those based on the phthalazine scaffold. Phthalazine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including but not limited to, anticancer, antihypertensive, and anti-inflammatory properties. The strategic placement of the hydrazinyl group at the 4-position of the phthalic acid backbone offers a versatile handle for cyclization and derivatization reactions, enabling the generation of diverse chemical libraries for biological screening.

Figure 1: Chemical Structure of 4-Hydrazinylphthalic Acid

Caption: Structure of 4-Hydrazinylphthalic Acid.

Proposed Synthetic Pathway: A Multi-Step Approach

The overall synthetic scheme can be envisioned as a three-step process:

-

Selective Reduction of the nitro group of 4-nitrophthalic acid to yield 4-aminophthalic acid.

-

Diazotization of the amino group of 4-aminophthalic acid to form a diazonium salt intermediate.

-

Reduction of the diazonium salt to the desired 4-hydrazinylphthalic acid.

This proposed pathway is analogous to the synthesis of other aryl hydrazines from their corresponding nitro-aromatic precursors.

Step 1: Selective Reduction of 4-Nitrophthalic Acid

The initial and critical step is the selective reduction of the nitro group in the presence of two carboxylic acid functionalities. The choice of reducing agent is paramount to avoid the undesired reduction of the carboxylic acids.

Figure 2: Synthetic Pathway from 4-Nitrophthalic Acid

Caption: Proposed synthetic route to 4-Hydrazinylphthalic Acid.

Experimental Protocol (Proposed):

-

Dissolution: In a round-bottom flask, dissolve 4-nitrophthalic acid in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst. Options include palladium on carbon (Pd/C) for catalytic hydrogenation or a nickel-based catalyst system like Ni(PPh3)4 in conjunction with a reducing agent like sodium borohydride (NaBH4)[1]. The use of NaBH4 with a catalyst can offer mild reaction conditions and good selectivity[1][2].

-

Reduction:

-

For Catalytic Hydrogenation: The flask is connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere at room temperature until the consumption of hydrogen ceases.

-

For NaBH4/Catalyst System: The sodium borohydride is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

-

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 4-aminophthalic acid can be purified by recrystallization from a suitable solvent system.

Causality of Experimental Choices: The choice of a mild reducing system is crucial to prevent the reduction of the carboxylic acid groups. Catalytic hydrogenation with Pd/C is a common and effective method for nitro group reduction. The NaBH4/Ni(PPh3)4 system is an alternative that can be performed at room temperature and may offer different selectivity profiles[1].

Step 2: Diazotization of 4-Aminophthalic Acid

The conversion of the amino group to a diazonium salt is a standard and well-understood reaction in organic synthesis.

Experimental Protocol (Proposed):

-

Dissolution: Suspend 4-aminophthalic acid in an aqueous solution of a strong mineral acid, typically hydrochloric acid (HCl), and cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: A solution of sodium nitrite (NaNO2) in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

-

Intermediate: The resulting solution contains the diazonium salt of 4-carboxyphthalic acid, which is generally not isolated and is used directly in the next step.

Causality of Experimental Choices: The low temperature is essential to prevent the decomposition of the unstable diazonium salt. The use of a strong acid is necessary for the formation of nitrous acid in situ from sodium nitrite.

Step 3: Reduction of the Diazonium Salt

The final step involves the reduction of the diazonium salt to the corresponding hydrazine.

Experimental Protocol (Proposed):

-

Reduction: The cold solution of the diazonium salt is added slowly to a pre-cooled solution of a reducing agent. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl2) dissolved in concentrated hydrochloric acid.

-

Precipitation: The addition of the diazonium salt solution to the SnCl2 solution often results in the precipitation of the hydrazine hydrochloride salt.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, and then dried. The free base, 4-hydrazinylphthalic acid, can be obtained by treating the hydrochloride salt with a base. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: Tin(II) chloride is a classic and reliable reagent for the reduction of diazonium salts to hydrazines. The acidic conditions help to stabilize the resulting hydrazine as its salt.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for 4-hydrazinylphthalic acid, its properties are predicted based on the known characteristics of its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 4-Hydrazinylphthalic Acid

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Likely a solid, possibly crystalline, ranging from off-white to pale yellow. |

| Solubility | Expected to be sparingly soluble in water, but soluble in alkaline aqueous solutions and polar organic solvents like DMSO and DMF. |

| Melting Point | Expected to be relatively high, likely decomposing upon melting due to the presence of multiple functional groups. |

| pKa | Expected to have at least three pKa values corresponding to the two carboxylic acid protons and the protonated hydrazine group. |

Predicted Spectroscopic Data

The spectroscopic data for 4-hydrazinylphthalic acid can be anticipated by analyzing the expected signals from its functional groups.

The ¹H NMR spectrum (predicted in DMSO-d₆) would likely exhibit the following signals:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of a 1,2,4-trisubstituted benzene ring.

-

Hydrazinyl Protons: Signals for the -NH- and -NH₂ protons of the hydrazinyl group. These would likely appear as broad singlets and their chemical shifts would be dependent on concentration and temperature.

-

Carboxylic Acid Protons: A broad singlet at a downfield chemical shift (δ > 10 ppm) corresponding to the two carboxylic acid protons.

For comparison, the ¹H NMR spectrum of 4-hydrazinylbenzoic acid in DMSO-d₆ shows aromatic protons at approximately δ 7.70 and 6.77 ppm[3].

The ¹³C NMR spectrum would show eight distinct signals:

-

Carboxylic Carbonyl Carbons: Two signals in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the hydrazinyl group being the most upfield among the substituted carbons.

The IR spectrum would be characterized by the following absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[4].

-

N-H Stretch (Hydrazine): One or two sharp to medium bands in the region of 3400-3200 cm⁻¹[5].

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹[6].

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

N-H Bend (Hydrazine): A band around 1620-1580 cm⁻¹.

In mass spectrometry, the molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at m/z 196. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the hydrazinyl group or parts of it. For instance, analysis of 2-hydrazinoterephthalic acid has been successfully performed using MALDI-MS[7][8].

Applications in Drug Discovery and Development

The primary utility of 4-hydrazinylphthalic acid lies in its role as a versatile scaffold for the synthesis of heterocyclic compounds, particularly phthalazines and their derivatives. The hydrazinyl group provides a reactive site for the construction of a second nitrogen-containing ring fused to the benzene ring.

Figure 3: General Scheme for Phthalazine Synthesis

Caption: General pathway to phthalazine derivatives.

Synthesis of Phthalhydrazide and Phthalazinone Derivatives

Reaction of 4-hydrazinylphthalic acid with hydrazine or its derivatives can lead to the formation of substituted phthalhydrazides. The synthesis of luminol (3-aminophthalhydrazide) from 3-nitrophthalic acid and hydrazine is a well-known example of this type of transformation[9][10][11]. The amino group in luminol is analogous to the hydrazinyl group in the target molecule, suggesting a similar reactivity profile. These phthalhydrazide intermediates can then be further modified to generate a variety of phthalazinone derivatives.

Phthalazine and phthalazinone cores are present in numerous biologically active molecules. The synthesis of various substituted phthalazine derivatives has been extensively reviewed, highlighting their importance in medicinal chemistry[12][13].

Potential Pharmacological Significance

Derivatives of phthalazine have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many phthalazine derivatives have been investigated as potential anticancer agents.

-

Antihypertensive and Vasodilator Activity: The parent compound hydralazine is a known vasodilator used to treat high blood pressure.

-

Anti-inflammatory and Analgesic Effects: Certain phthalazine derivatives have shown promise as anti-inflammatory and pain-relieving agents.

-

Antimicrobial and Antifungal Activity: The phthalazine scaffold has been incorporated into molecules with activity against various pathogens.

The presence of the hydrazinyl group in 4-hydrazinylphthalic acid also opens up possibilities for its use as a linker or a pharmacophore itself in the design of novel therapeutic agents.

Conclusion and Future Outlook

4-Hydrazinylphthalic acid, while not a widely commercialized compound, represents a molecule of significant synthetic potential. Its proposed synthesis from 4-nitrophthalic acid is based on reliable and well-understood chemical transformations. The predicted physicochemical and spectroscopic properties provide a valuable starting point for its characterization. The primary importance of this compound lies in its ability to serve as a key building block for the synthesis of a diverse array of phthalazine derivatives, a class of compounds with proven and varied pharmacological activities.

Future research in this area could focus on the optimization of the proposed synthetic route to 4-hydrazinylphthalic acid, its thorough experimental characterization, and the exploration of its reactivity in the synthesis of novel heterocyclic libraries. The development of new phthalazine-based therapeutic agents remains an active area of research, and 4-hydrazinylphthalic acid could play a pivotal role in the discovery of the next generation of drugs targeting a wide range of diseases.

References

- Goyal, A., Bansal, S., & Singhal, S. (2014). Facile reduction of nitrophenols: Comparative catalytic efficiency of MFe2O4 (M = Ni, Cu, Zn) nano ferrites. International Journal of Hydrogen Energy, 39(10), 4895–4908.

- Samiei, S., & Ghammamy, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.

- Al-Abachi, Q. A., & Al-Temimi, A. A. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 12(3), 534-544.

- What are the steps for synthesizing luminol luminescent reagents? (n.d.).

- Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? (2020).

- Experiment 9: Synthesis of Luminol. (n.d.). Retrieved from a university chemistry department website.

- IR Absorption Table. (n.d.). Retrieved from a university chemistry department website.

- 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. (n.d.).

- Wang, Y., et al. (2022). 2-Hydrazinoterephthalic Acid as a Novel Negative-Ion Matrix-Assisted Laser Desorption/Ionization Matrix for Qualitative and Quantitative Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Analysis of N-Glycans in Peach Allergy Research. Journal of Agricultural and Food Chemistry, 70(51), 16259–16268.

- Singh, P., et al. (2021). Synthesis, characterization, and computational studies on phthalic anhydride-based benzylidene-hydrazide derivatives as novel, potential anti-inflammatory agents. Journal of the Iranian Chemical Society, 18(8), 1935-1951.

- 2-Hydrazinoterephthalic Acid as a Novel Negative-Ion Matrix-Assisted Laser Desorption/Ionization Matrix for Qualitative and Quantitative Matrix-Assisted Laser Desorption/Ionization–Mass Spectrometry Analysis of N-Glycans in Peach Allergy Research. (2022).

- Organic Syntheses Procedure. (n.d.).

- Luminol Synthesis. (2017).

- Preparation of substituted phthalic acid anhydrides and substituted phthalimides. (2006).

- Li, Y., et al. (2016). Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry. Molecules, 21(11), 1447.

- Table of Characteristic IR Absorptions. (n.d.). Retrieved from a university chemistry department website.

- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Photochemistry: Synthesis of Luminol. (n.d.).

- Making Luminol. (2016, March 5).

- Singh, S., et al. (2018). Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.

- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (2019).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).

- 4-Methylphthalic acid(4316-23-8) 1H NMR spectrum. (n.d.).

- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016).

- Phthalhydrazide synthesis. (n.d.).

- 4-Hydroxybenzhydrazide(5351-23-5)IR1. (n.d.).

- 4-Nitrophthalic anhydride(5466-84-2) 1H NMR spectrum. (n.d.).

- 4-Methylphthalic anhydride(19438-61-0) 1H NMR spectrum. (n.d.).

- 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum. (n.d.).

- 4-Phenylbutyric acid(1821-12-1) IR Spectrum. (n.d.).

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Hydrazinoterephthalic Acid as a Novel Negative-Ion Matrix-Assisted Laser Desorption/Ionization Matrix for Qualitative and Quantitative Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Analysis of N-Glycans in Peach Allergy Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are the steps for synthesizing luminol luminescent reagents? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. m.youtube.com [m.youtube.com]

- 12. journaljpri.com [journaljpri.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Key Derivatives of 4-Hydrazinylphthalic Acid: Synthesis, Properties, and Applications

Introduction: The Versatile Scaffold of 4-Hydrazinylphthalic Acid

4-Hydrazinylphthalic acid, a bifunctional aromatic compound, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic derivatives with significant applications in medicinal chemistry, materials science, and analytical chemistry. The strategic positioning of the hydrazinyl and carboxylic acid moieties on the phthalic acid backbone imparts a unique reactivity profile, enabling the construction of complex molecular architectures. The inherent strain in the ortho-dicarboxylic acid arrangement and the nucleophilicity of the hydrazinyl group are key drivers in the synthetic transformations of this molecule.

This technical guide provides a comprehensive overview of the principal derivatives of 4-hydrazinylphthalic acid, with a focus on two major classes: Phthalazine-1,4-diones and their analogues and Hydrazones . We will delve into their synthesis, explore their key properties, and discuss their applications, particularly in the realm of drug discovery and catalysis. The experimental protocols and mechanistic insights provided herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile chemical entity.

Part 1: Phthalazine-1,4-diones and Phthalazinones: Core Heterocyclic Scaffolds

The intramolecular cyclization of 4-hydrazinylphthalic acid derivatives is a facile route to the formation of the phthalazine-1,4-dione ring system. This scaffold is a key pharmacophore found in numerous biologically active compounds.

Synthesis of Phthalazine-1,4-dione Derivatives

The synthesis of the phthalazine-1,4-dione core from 4-hydrazinylphthalic acid is a direct and efficient process, typically involving a one-pot condensation and cyclization reaction.

The choice of reaction conditions is critical to favor intramolecular cyclization over intermolecular polymerization. The use of a high-boiling point solvent facilitates the removal of water, driving the equilibrium towards the formation of the cyclic product. Acid or base catalysis can be employed to activate the carboxylic acid groups and enhance the nucleophilicity of the hydrazinyl moiety, respectively.

-

To a solution of 4-hydrazinylphthalic acid (1 equivalent) in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazinyl group.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the dehydration and cyclization steps.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-dihydrophthalazine-1,4-dione. [1]

Diagram 1: Synthesis of Phthalazine-1,4-dione

Caption: Synthetic pathway from 4-hydrazinylphthalic acid to phthalazine-1,4-dione.

Key Properties and Applications of Phthalazinone Derivatives

Phthalazinone derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

Numerous studies have demonstrated the potent antibacterial and antifungal properties of phthalazine derivatives.[2][3] The mechanism of action is often attributed to their ability to interfere with microbial metabolic pathways or disrupt cell wall synthesis.

Table 1: Antimicrobial Activity of Selected Phthalazine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 1,2,4-Triazolo[3,4-a]phthalazine derivative 11b | Staphylococcus aureus | 12.5 | [4] |

| 1,2,4-Triazolo[3,4-a]phthalazine derivative 12 | Staphylococcus aureus | 25 | [4] |

| S-lactoside derivative 20 | Escherichia coli | 12.5 | [5] |

| S-nucleoside analog 33a | Escherichia coli | 25 | [5] |

A significant application of the phthalazinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6] PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality.[7]

Mechanism of PARP Inhibition: Phthalazinone-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes. The planar phthalazinone core mimics the nicotinamide moiety of NAD+, binding to the active site of PARP and preventing the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to cell death.[7]

Table 2: In Vitro Activity of Phthalazinone-Based PARP Inhibitors

| Compound | Target Cell Line | IC50 (nM) | Reference |

| Olaparib (Reference) | A549 (Lung Carcinoma) | 139 | [8] |

| Compound 11c | A549 (Lung Carcinoma) | 97 | [8] |

| Compound 30 | PARP-1 Enzyme | 8.18 | [9] |

Diagram 2: Mechanism of PARP Inhibition